molecular formula C23H32O3 B1248597 19-(2-Furyl)nonadeca-5,7-diynoic acid CAS No. 874163-29-8

19-(2-Furyl)nonadeca-5,7-diynoic acid

Cat. No. B1248597
CAS RN: 874163-29-8
M. Wt: 356.5 g/mol
InChI Key: AZDANMRNWNLXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-(2-furyl)nonadeca-5,7-diynoic acid is an acetylenic fatty acid that is nonadeca-5,7-diynoic acid substituted by a furan-2-yl group at position 19. Isolated from Polyalthia evecta, it exhibits anti-HSV-1 and antiplasmodial activity. It has a role as a metabolite, an antiplasmodial drug and an anti-HSV-1 agent. It is a member of furans and an acetylenic fatty acid.

Scientific Research Applications

Natural Product Isolation and Bioactivity

The compound 19-(2-Furyl)nonadeca-5,7-diynoic acid, along with other related compounds, was isolated from the roots of Polyalthia evecta. This particular compound demonstrated antiplasmodial activity, highlighting its potential in malaria research. Additionally, it exhibited antiviral properties against Herpes simplex type 1, and cytotoxicity against the NCI-H187 cell line, indicating its relevance in antiviral and cancer research Kanokmedhakul et al., 2006.

Catalytic Chemical Reactions

In a study focused on Rhodium-catalyzed coupling reactions, conjugated enynones, serving as carbene precursors, were coupled with arylboronic acids. This process, which is facilitated by Rh(I) catalysts, is significant for synthesizing furyl-containing triarylmethanes. These compounds, derived from easily available materials, are synthesized under mild conditions, suggesting applications in material science and synthetic chemistry Xia et al., 2016.

Dye-Sensitized Solar Cells (DSSCs)

Research involving Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents showcases the potential use of these complexes in copper-based dye-sensitized solar cells (DSSCs). These complexes, incorporating this compound derivatives, are part of an effort to develop more efficient and sustainable solar energy technologies Constable et al., 2009.

properties

CAS RN

874163-29-8

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

19-(furan-2-yl)nonadeca-5,7-diynoic acid

InChI

InChI=1S/C23H32O3/c24-23(25)20-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-22-19-17-21-26-22/h17,19,21H,1-5,7,9,11,13-16,18,20H2,(H,24,25)

InChI Key

AZDANMRNWNLXOP-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CCCCCCCCCCCC#CC#CCCCC(=O)O

Canonical SMILES

C1=COC(=C1)CCCCCCCCCCCC#CC#CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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